molecular formula C19H21N3O3S2 B2612487 N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 496028-11-6

N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2612487
CAS No.: 496028-11-6
M. Wt: 403.52
InChI Key: WSQZCESHXSQIQG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has delved into the synthesis and biological evaluation of derivatives related to N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide, exploring their potential as pharmacological agents. Studies have focused on the synthesis of compounds with structural similarities, assessing their interactions with biological targets, and evaluating their pharmacological properties.

  • Anticonvulsant Properties : Certain derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These studies involve the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, exploring their interactions with key biological targets related to convulsive disorders (Severina et al., 2020).

  • Kinase Inhibition : The structure of a derivative has been analyzed for its inhibitory action on CLK1 and DYRK1A kinases, crucial for various biological processes. This research could provide insights into the development of novel therapeutics targeting these kinases (Guillon et al., 2013).

  • Antimicrobial and Antitumor Activity : Derivatives have been synthesized and tested for antimicrobial and antitumor activities, indicating the potential of these compounds in developing new therapeutic agents for treating infectious diseases and cancer (Hossan et al., 2012).

  • Aldose Reductase Inhibition : Some studies have focused on synthesizing derivatives as aldose reductase inhibitors, targeting complications related to diabetes by preventing the accumulation of sorbitol, which could lead to cellular damage (Ogawva et al., 1993).

  • Dual Inhibition of Key Enzymes : Research into dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical in nucleotide synthesis and hence cell proliferation, has shown promising results for cancer therapy. Derivatives designed based on the N-(3,4-dimethoxyphenethyl) moiety have been explored for their efficacy against these enzymes, indicating potential use as antitumor agents (Gangjee et al., 2000).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12-21-18-14(7-9-26-18)19(22-12)27-11-17(23)20-8-6-13-4-5-15(24-2)16(10-13)25-3/h4-5,7,9-10H,6,8,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQZCESHXSQIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=N1)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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